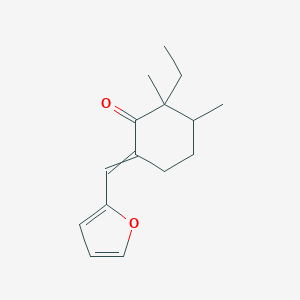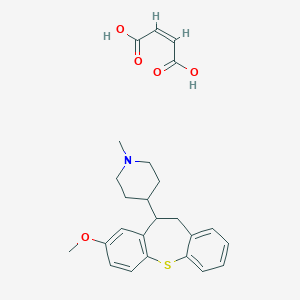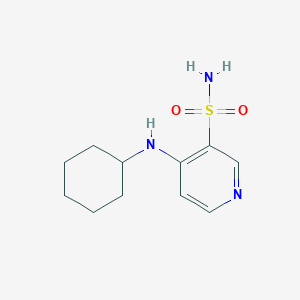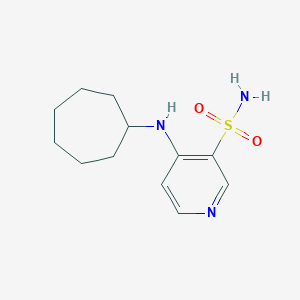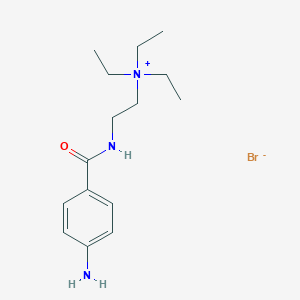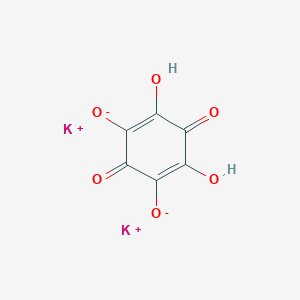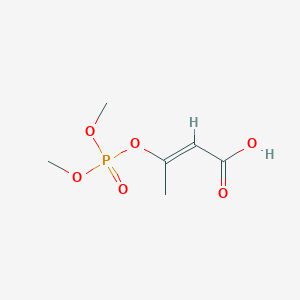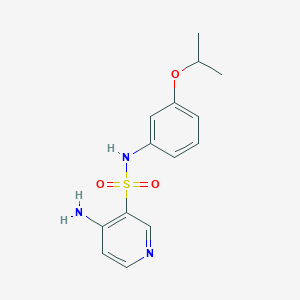![molecular formula C19H17N3OS B231652 N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its diverse range of applications, particularly in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the production of certain cytokines and chemokines involved in inflammation. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea in lab experiments is its potent anticancer properties. It has been shown to inhibit the growth of cancer cells at low concentrations, making it a promising candidate for further study as a potential cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea. One potential direction is the study of its potential use as a treatment for other diseases, such as inflammatory bowel disease or rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent anticancer agents.
Métodos De Síntesis
The synthesis of N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea involves the reaction of 3-methylthiophenol with 3-chloropyridine in the presence of potassium carbonate. The resulting product is then reacted with phenyl isocyanate to obtain this compound.
Aplicaciones Científicas De Investigación
N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in the treatment of diabetes and as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C19H17N3OS |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[6-(3-methylphenyl)sulfanylpyridin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C19H17N3OS/c1-14-6-5-9-17(12-14)24-18-11-10-16(13-20-18)22-19(23)21-15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23) |
Clave InChI |
OIEQTLVCUORKJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)SC2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
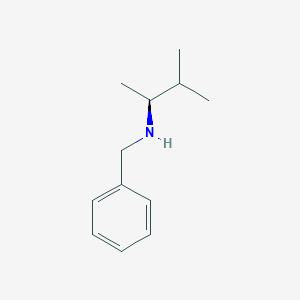
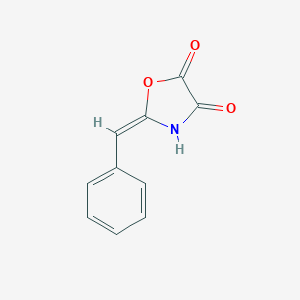
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
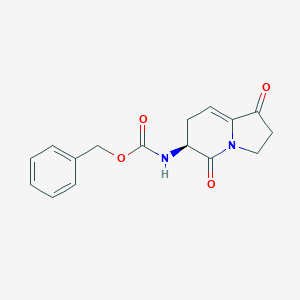
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
